Introduction: The Role of Isotopic Labeling in Modern Pharmaceutical Analysis
Introduction: The Role of Isotopic Labeling in Modern Pharmaceutical Analysis
An In-Depth Technical Guide to Trimebutine-d5: Properties, Structure, and Application
Trimebutine is a non-competitive spasmolytic agent that acts as a weak mu-opioid receptor agonist and regulates intestinal motility.[1][2] It is widely prescribed for the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[3] To accurately study its pharmacokinetics, metabolism, and bioequivalence, a robust and precise analytical method is paramount. This is where isotopically labeled analogs, such as Trimebutine-d5, become indispensable tools for researchers and drug development professionals.
This guide provides a detailed examination of the chemical properties, structure, and bioanalytical applications of Trimebutine-d5. As a deuterated analog of Trimebutine, it serves as an ideal internal standard for quantitative analysis by mass spectrometry.[4] The incorporation of five deuterium atoms results in a molecule that is chemically identical to Trimebutine in its chromatographic behavior and ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z). This characteristic is the cornerstone of the stable isotope dilution technique, the gold standard for quantification in complex biological matrices.
Chemical Identity and Physicochemical Properties
Trimebutine-d5 is a stable, non-radioactive, isotopically labeled version of Trimebutine. The deuterium labels are strategically placed on the butyl moiety, a site not typically susceptible to metabolic exchange, ensuring the stability of the label throughout biological processing and analysis.
| Property | Data | Reference(s) |
| IUPAC Name | 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate | [1] |
| Synonyms | 3,4,5-Trimethoxybenzoic Acid 2-(Dimethylamino)-2-phenylbutyl-d5 Ester, Cerekinon-d5, Debridat-d5 | [4][5][6] |
| CAS Number | 1189928-38-8 | [1][5][7] |
| Molecular Formula | C₂₂H₂₄D₅NO₅ | [7] |
| Molecular Weight | 392.50 g/mol | [1][7] |
| Appearance | Solid Powder | [1] |
| Purity | Typically ≥98% | [1] |
Chemical Structure and Isotopic Labeling
The chemical structure of Trimebutine-d5 consists of a 3,4,5-trimethoxybenzoate ester linked to a 2-(dimethylamino)-2-phenylbutanol backbone. The key modification from the parent drug is the replacement of five hydrogen atoms with deuterium atoms on the terminal ethyl group of the butyl chain.
Structure: 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate[1]
The InChIKey for Trimebutine-d5 is LORDFXWUHHSAQU-WRMAMSRYSA-N .[1]
The rationale for placing the deuterium labels on the terminal ethyl group is twofold:
-
Metabolic Stability: This position is less prone to enzymatic attack compared to other sites like the N-methyl groups, preventing the loss of the isotopic label during metabolism.
-
Synthetic Accessibility: The synthesis of the deuterated precursor for this part of the molecule is often more straightforward.
This stable labeling ensures that the internal standard and the analyte behave nearly identically during sample extraction, chromatographic separation, and ionization, yet are clearly resolved by the mass spectrometer. This co-elution is critical as it ensures that any matrix effects or procedural variations affect both the analyte and the standard equally, leading to a highly accurate and precise peak area ratio for quantification.
Application in Quantitative Bioanalysis: LC-MS/MS
Trimebutine-d5 is primarily used as an internal standard (IS) for the quantification of Trimebutine and its metabolites (e.g., N-desmethyltrimebutine) in biological samples like human plasma.[4][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[9][10]
The Principle of Stable Isotope Dilution
The core principle involves adding a known quantity of Trimebutine-d5 to an unknown sample containing Trimebutine. The sample is then processed and analyzed by LC-MS/MS. The instrument monitors specific mass transitions for both the analyte (Trimebutine) and the internal standard (Trimebutine-d5). For example, a common transition for Trimebutine is m/z 388.0 → 343.0.[3][10] For Trimebutine-d5, this transition would be shifted by 5 mass units to m/z 393.2 → 348.2.[8] Because the IS experiences the same sample loss and ionization suppression/enhancement as the analyte, the ratio of their instrument responses remains constant. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS, the exact concentration of the analyte in the original sample can be determined with high accuracy.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Trimebutine in plasma samples using Trimebutine-d5 as an internal standard.
Caption: Workflow for Trimebutine quantification using Trimebutine-d5.
Detailed Experimental Protocol
The following is a representative protocol synthesized from established methods for the determination of Trimebutine in human plasma.[3][9][10]
1. Preparation of Stock Solutions and Standards
-
Rationale: Accurate stock solutions are the foundation of a quantitative assay. Using a high-purity solvent ensures complete dissolution and stability.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of Trimebutine and Trimebutine-d5 by dissolving the compounds in methanol.
-
From these stocks, prepare a series of working solutions by serial dilution with a methanol:water (50:50, v/v) mixture.
-
Prepare calibration standards by spiking blank human plasma with the Trimebutine working solutions to achieve a concentration range of, for example, 1-1000 ng/mL.[10]
-
Prepare a separate working solution of Trimebutine-d5 (e.g., 500 ng/mL) to be used for spiking all samples.
-
2. Sample Preparation (Protein Precipitation)
-
Rationale: Biological matrices like plasma contain high concentrations of proteins that interfere with LC-MS/MS analysis by clogging the column and causing ion suppression. Protein precipitation using a solvent like acetonitrile is a rapid and effective method for sample cleanup.[10][11]
-
Protocol:
-
Aliquot 100 µL of each plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Trimebutine-d5 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
3. LC-MS/MS Analysis
-
Rationale: Chromatographic separation is necessary to resolve the analyte from other matrix components, reducing ion suppression. A reversed-phase C18 column is commonly used for compounds of this polarity.[9] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9][10]
-
Protocol:
-
Inject 5-10 µL of the prepared supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution.
-
Detect the analytes using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10]
-
Monitor the specified MRM transitions for the analyte and the internal standard.
-
LC-MS/MS Parameters:
| Parameter | Typical Value | Reference(s) |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | [9][11] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH 6.5) | [9] |
| Mobile Phase B | Methanol | [9] |
| Flow Rate | 0.2 - 0.4 mL/min | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [9] |
| Trimebutine Transition | Q1: 388.0 m/z → Q3: 343.0 m/z | [3][10] |
| Trimebutine-d5 Transition | Q1: 393.2 m/z → Q3: 348.2 m/z | [8] |
Conclusion
Trimebutine-d5 is a critical analytical reagent that embodies the precision required in modern pharmaceutical research. Its chemical and physical properties are nearly identical to the parent drug, Trimebutine, with the exception of its mass. This distinction, conferred by five stable deuterium isotopes, makes it the quintessential internal standard for quantitative mass spectrometry. By correcting for variability in sample preparation and instrument response, Trimebutine-d5 enables the development of highly accurate, precise, and robust bioanalytical methods. These methods are fundamental to defining the pharmacokinetic profiles, assessing bioequivalence, and ultimately ensuring the safety and efficacy of Trimebutine in clinical applications.
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- Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. SpringerLink.
- An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace.
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- An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study.
- Trimebutine-d5.
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